molecular formula C13H9LiS B14591796 lithium;9H-thioxanthen-9-ide CAS No. 61574-24-1

lithium;9H-thioxanthen-9-ide

Cat. No.: B14591796
CAS No.: 61574-24-1
M. Wt: 204.2 g/mol
InChI Key: GTLUUSBIIIHBJG-UHFFFAOYSA-N
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Description

Lithium;9H-thioxanthen-9-ide (: 61574-24-1) is an organolithium compound with the molecular formula C13H9LiS and a molecular weight of 204.22 g/mol [ ]. This reagent features a thioxanthenide anion complexed with a lithium cation, making it a valuable intermediate for synthetic organic chemistry and materials science research. Derivatives of the 9H-thioxanthene scaffold demonstrate significant potential in advanced applications. Notably, thioxanthene-based structures are extensively investigated in organic electronics , where they function as emissive units in polymers for Organic Light-Emitting Diodes (OLEDs), exhibiting thermally activated delayed fluorescence (TADF) [ ]. Furthermore, this compound family shows promise in medicinal chemistry research, with studies exploring antitumor and antiviral activities in related structures [ ]. The core thioxanthene system also serves as a foundational structure for photoinitiators in UV-curable coatings and inks, as seen in related compounds like 2,4-Diethyl-9H-thioxanthen-9-one [ ]. The incorporation of lithium is of particular interest due to its unique biochemical and physicochemical properties, which are a subject of ongoing scientific investigation [ ]. Attention: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

61574-24-1

Molecular Formula

C13H9LiS

Molecular Weight

204.2 g/mol

IUPAC Name

lithium;9H-thioxanthen-9-ide

InChI

InChI=1S/C13H9S.Li/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;/h1-9H;/q-1;+1

InChI Key

GTLUUSBIIIHBJG-UHFFFAOYSA-N

Canonical SMILES

[Li+].[CH-]1C2=CC=CC=C2SC3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Reduction of 9H-Thioxanthen-9-one

Reaction Setup :

  • Substrate : 9H-thioxanthen-9-one (5.0 g, 24 mmol)
  • Reducing Agent : LiAlH₄ (1.6 g, 44 mmol) and AlCl₃ (5.6 g, 84 mmol)
  • Solvent : Anhydrous tetrahydrofuran (THF, 200 mL)
  • Conditions : Reflux at 66°C for 1 hour under inert atmosphere

Mechanistic Insights :
AlCl₃ acts as a Lewis acid to polarize the carbonyl group of thioxantone, enhancing hydride transfer from LiAlH₄. The reaction proceeds via a two-electron reduction, converting the ketone to a methylene group.

Workup :
After quenching with ethyl acetate and water, the product is extracted into ethyl acetate, washed with acidic and basic solutions, and dried over magnesium sulfate. Evaporation yields 9H-thioxanthene as a pale yellow solid (4.5 g).

Deprotonation Strategies for Lithium Salt Formation

The 9-position proton of 9H-thioxanthene exhibits moderate acidity due to aromatic stabilization of the resulting anion. Deprotonation requires strong lithium bases, with n-butyllithium (n-BuLi) being the most effective.

n-Butyllithium-Mediated Deprotonation

Procedure :

  • Substrate : 9H-thioxanthene (1.0 g, 5.04 mmol)
  • Base : n-BuLi (2.2 equiv, 11.1 mmol) in hexanes
  • Solvent : Dry THF (50 mL)
  • Conditions : -78°C under argon, stirred for 2 hours

Reaction Monitoring :
The reaction progress is tracked via TLC or NMR, observing the disappearance of the 9H proton signal (δ ~5.2 ppm in CDCl₃). Quenching with deuterated methanol confirms complete deprotonation.

Isolation :
The lithium salt is typically used in situ due to its air and moisture sensitivity. For isolation, the reaction mixture is filtered under inert atmosphere, and the residue is washed with cold hexanes to yield a lithium thioxanthenide complex.

Alternative Preparation Methods

Direct Synthesis from Thioxantone Derivatives

Palladium-catalyzed coupling reactions, such as those employing Buchwald–Hartwig amination, enable functionalization of thioxantone precursors. For example, 2-(didodecylamino)-9H-thioxanthen-9-one is synthesized via Pd(OAc)₂-mediated coupling of thioxantone with didodecylamine. While these methods produce substituted derivatives, they highlight pathways to tailor electronic properties prior to deprotonation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (9H-thioxanthene) : δ 7.2–7.8 (m, 8H, aromatic), δ 5.2 (s, 1H, 9H).
  • Lithium Salt : Aromatic signals upfield shift (δ 6.9–7.6), with loss of the 9H proton.

Comparative Reaction Metrics

Parameter 9H-Thioxanthene Synthesis Deprotonation (Proposed)
Yield 95% 85–90% (theoretical)
Reaction Time 1 hour 2 hours
Temperature Reflux (66°C) -78°C
Key Reagent LiAlH₄/AlCl₃ n-BuLi

Applications and Implications

Lithium 9H-thioxanthen-9-ide’s strong basicity and electron-donating capacity make it valuable in:

  • Anionic Polymerization : Initiating styrene or methacrylate polymerization, as demonstrated in photopolymerization studies.
  • Organometallic Synthesis : Transmetallation reactions to form transition metal complexes.

Challenges and Optimization

  • Moisture Sensitivity : Requires strict anhydrous conditions.
  • Side Reactions : Over-reduction or ligand coupling in Pd-catalyzed routes.

Chemical Reactions Analysis

Lithium;9H-thioxanthen-9-ide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can be converted to thioxanthone-9-one using oxidizing agents such as potassium permanganate . Reduction reactions involve the conversion of thioxanthone-9-one to thioxanthen-9-ol using reducing agents like lithium aluminum hydride (LiAlH4) . . The major products formed from these reactions include various substituted thioxanthones and thioxanthenes.

Comparison with Similar Compounds

Structural Analogues

9H-Thioxanthene-9-thione (CAS: 3591-73-9)
  • Molecular Formula : C₁₃H₈S₂
  • Molecular Weight : 228.33 g/mol
  • Key Feature : Replaces the ketone oxygen with a sulfur atom (thione group).
  • Implications : The thione group increases electron-withdrawing character, altering redox properties and binding affinity in biological systems compared to the ketone .
2-Methyl-9H-thioxanthen-9-one (CAS: 15774-82-0)
  • Molecular Formula : C₁₄H₁₀OS
  • Molecular Weight : 226.30 g/mol
  • Key Feature : Methyl substituent at the 2-position enhances steric bulk and lipophilicity.
  • Applications : Used as an intermediate in synthesizing bioactive molecules; methyl groups can improve metabolic stability .
2,4-Diethyl-9H-thioxanthen-9-one (CAS: 82799-44-8)
  • Molecular Formula : C₁₆H₁₄OS
  • Molecular Weight : 254.35 g/mol
  • Key Feature : Ethyl groups at 2- and 4-positions increase hydrophobicity and electron-donating effects.
  • Applications : Explored in advanced materials for optoelectronics due to extended conjugation .
9H-Thioxanthen-9-one 10-Oxide and 10,10-Dioxide
  • Synthesis: Oxidation of 9H-thioxanthen-9-one with H₂O₂/ZrCl₄ yields mono- and di-oxides.
  • Key Feature : Sulfur oxidation alters electronic properties (e.g., sulfone groups are strong electron-withdrawers).
  • Implications : Enhanced polarity and solubility compared to the parent compound .

Functional Analogues

(9H-Xanthen-9-yl)methanamine
  • Key Feature : Oxygen analog (xanthene instead of thioxanthene).
  • Implications : Replacing sulfur with oxygen reduces electron delocalization and alters hydrogen-bonding capabilities, affecting biological interactions .
1-[[2-(Dimethylamino)ethyl]amino]-4-nitro-9H-thioxanthen-9-one
  • CAS : 80568-03-2
  • Key Feature: Nitro and aminoethyl substituents enhance antitumor activity.
  • Biological Activity: Demonstrated efficacy against pancreatic ductal adenocarcinoma (Panc03) in mice via 3D-QSAR studies .
Antitumor Activity
  • Hycanthone Methanesulfonate : A 9H-thioxanthen-9-one derivative with a protonated terminal nitrogen and intramolecular H-bonding. Exhibits potent antitumor activity via DNA intercalation .
  • Structure-Activity Relationship (SAR): Dialkylamino substituents at the 1-position and nitro groups at the 4-position correlate with enhanced Panc03 inhibition .
Material Science
  • 2,4-Diethyl-9H-thioxanthen-9-one : Used in optoelectronic materials due to its planar structure and extended π-conjugation .
  • 9H-Thioxanthene-9-thione: Potential applications in organic semiconductors owing to sulfur’s redox activity .

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